Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Description
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-2-yl group at position 3 and a methyl ester at position 3. This structure combines aromatic nitrogen heterocycles, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between pyrazole precursors and pyridine derivatives, as exemplified by the thiourea-functionalized analog reported by Huang et al. .
Properties
IUPAC Name |
methyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGTUSUZROECAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow systems allow for better control over reaction parameters, leading to higher selectivity and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling processes .
Comparison with Similar Compounds
Structural Variations and Similarity Scores
The compound’s structural analogs differ in substituents on the pyrazole ring, ester groups, or appended aromatic systems. Key examples include:
Notes:
Physicochemical Properties
Molecular Weight and Boiling Points :
- Parent compound: Molecular weight ~217.22 g/mol (estimated from analogs in ).
- Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate: Boiling point 483.9°C at 760 mmHg, suggesting higher thermal stability due to nitro groups .
- Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate: Larger molecular weight (~231.23 g/mol) due to ethyl ester .
- Solubility: Pyridinyl-substituted derivatives exhibit improved aqueous solubility compared to purely aromatic analogs (e.g., p-tolyl), as noted in pharmacological studies of related pyrazole carboxylates .
Key Research Findings
- Structure-Activity Relationships (SAR): Pyridin-2-yl substitution improves binding to kinase targets compared to pyridin-3-yl or 4-yl isomers, as observed in kinase inhibitor studies .
- Crystallographic Data : The parent compound’s analogs (e.g., thiourea derivative in ) form hydrogen-bonded networks in crystal lattices, influencing solid-state reactivity.
Biological Activity
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4) is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazines, followed by the introduction of carboxylate groups. The synthetic pathways often utilize various solvents and reagents to optimize yield and purity. For instance, studies have reported high yields when employing polar protic solvents such as ethanol during the reaction process .
1. Anticancer Activity
This compound exhibits notable anticancer properties. Recent research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. For example, derivatives of pyrazoles have shown significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 12.50 |
| This compound | HepG2 | 26.00 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26.00 |
2. Anti-inflammatory Properties
The pyrazole nucleus is recognized for its anti-inflammatory effects. Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Some derivatives have demonstrated selective inhibition of COX-2, suggesting their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Inhibition Type | SI Ratio |
|---|---|---|
| Selective COX-2 Inhibitor | COX-2 | >189 |
| Dual COX/sEH Inhibitor | COX-1/COX-2 | >2000 |
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Studies indicate that these compounds can exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial therapies .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and related compounds:
- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives showed significant cytotoxic potential against multiple cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of pyrazoles in vivo, showing promising results comparable to established anti-inflammatory drugs like indomethacin .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the pyrazole ring significantly influence biological activity, allowing for the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine, followed by esterification. Key intermediates (e.g., ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate) are characterized using NMR, ESI-MS, and IR spectroscopy. For example, NMR in DMSO- typically shows pyridinyl proton signals at δ 8.61 ppm and pyrazole NH signals at δ 13.38 ppm .
- Validation : Confirm purity via HPLC or GC (>95% purity) and monitor reaction progress using TLC with UV visualization .
Q. How can structural elucidation be performed for this compound using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is preferred. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and π-stacking interactions. For example, pyrazole and pyridine rings often form planar structures with bond lengths of 1.33–1.38 Å (C–N) and 1.46 Å (C–O ester) .
- Data Interpretation : Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids validate atomic positions. SHELXPRO can interface with macromolecular datasets if needed .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Protocol :
- NMR : Identify pyridinyl protons (δ 7.7–8.6 ppm), pyrazole NH (δ >13 ppm), and ester methyl groups (δ 1.1–1.5 ppm) .
- IR : Confirm ester carbonyl (C=O) stretching at 1700–1750 cm and pyridinyl C–N absorption at 1580–1600 cm .
- ESI-MS : Look for the molecular ion peak [M+H] at m/z 203.2 (calculated for ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity in derivatives of this compound?
- Strategy : Use chiral auxiliaries or catalysts (e.g., Pd(PPh)) in cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids in degassed DMF/HO (3:1) at 80°C achieves >90% yield. Monitor stereochemistry via NMR coupling constants and NOE experiments .
- Troubleshooting : If racemization occurs, lower reaction temperatures (≤60°C) or switch to non-polar solvents (e.g., THF) .
Q. What computational methods are suitable for predicting the compound’s bioactivity and electronic properties?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Pyridinyl and ester groups often engage in hydrogen bonding with active-site residues .
- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set predicts HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions at the pyridinyl nitrogen .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC; ester hydrolysis is significant at pH >10 .
- Thermal Stability : Use TGA/DSC to determine decomposition onset (~180°C). Store at -20°C in anhydrous DMSO or sealed desiccators to prevent hygroscopic degradation .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Analysis Framework :
- SAR Studies : Systematically modify substituents (e.g., replace pyridinyl with isoxazolyl) and assay against target enzymes (e.g., PI3Kα). IC values often correlate with electron-withdrawing groups enhancing binding .
- Meta-Analysis : Compare bioassay protocols (e.g., cell lines, incubation times). Discrepancies in IC values (e.g., 10 μM vs. 50 μM) may arise from differential membrane permeability .
Q. How can ecological and toxicity risks be assessed for this compound in laboratory settings?
- Guidelines :
- Ames Test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity. No data exists for this compound, but structurally similar pyrazoles show low genotoxicity .
- EC50 Determination : Perform Daphnia magna acute toxicity tests (OECD 202). If data is unavailable, apply read-across models using logP (estimated ~2.1) and bioaccumulation factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
